3-(3-chlorophenyl)-2-(methoxymethyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
3-(3-chlorophenyl)-2-(methoxymethyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds known as quinazolines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-2-(methoxymethyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3-chlorobenzaldehyde with a suitable amine to form an intermediate, which is then subjected to cyclization with a methoxymethyl group and a phenyl group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Catalysts and reagents are carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-2-(methoxymethyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydro derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-2-(methoxymethyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-2-(methoxymethyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: Known for its broad applications, including antimalarial, antitumor, and antimicrobial activities.
Imidazo[1,5-a]pyridine derivatives: Versatile scaffolds with applications in optoelectronic devices, sensors, and pharmaceuticals.
Uniqueness
3-(3-chlorophenyl)-2-(methoxymethyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is unique due to its specific structural features, such as the presence of a chlorophenyl group and a methoxymethyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20ClN3O2 |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-2-(methoxymethyl)-8-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C24H20ClN3O2/c1-30-14-20-23(16-8-5-9-18(25)10-16)24-26-13-19-21(28(24)27-20)11-17(12-22(19)29)15-6-3-2-4-7-15/h2-10,13,17H,11-12,14H2,1H3 |
InChI Key |
URRSWOIAIHKKBG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CC(C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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